molecular formula C14H18O5 B14520156 2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione CAS No. 62407-00-5

2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione

Cat. No.: B14520156
CAS No.: 62407-00-5
M. Wt: 266.29 g/mol
InChI Key: BUUCNUWLUMHPIL-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butane-1,3-dione backbone with a 2-methyl group and a 2,4,5-trimethoxyphenyl substituent, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione can be achieved through several methods. One common approach involves the Stetter reaction, where benzaldehyde is treated with methyl vinyl ketone in the presence of catalytic amounts of sodium cyanide in dimethylformamide (DMF) to yield the desired product . Another method includes the Paal-Knorr pyrrole synthesis, where the dione is refluxed with trimethoxyaniline using a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dione to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to potential therapeutic effects such as anti-cancer activity.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

CAS No.

62407-00-5

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-methyl-1-(2,4,5-trimethoxyphenyl)butane-1,3-dione

InChI

InChI=1S/C14H18O5/c1-8(9(2)15)14(16)10-6-12(18-4)13(19-5)7-11(10)17-3/h6-8H,1-5H3

InChI Key

BUUCNUWLUMHPIL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

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